Corynecin V

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

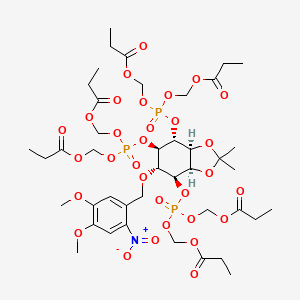

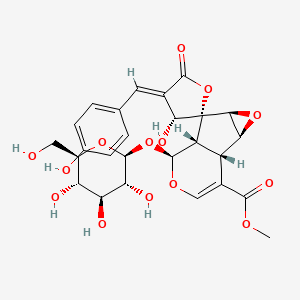

Corynecin V belongs to a complex of chloramphenicol-like acyl nitrophenylpropylamines. It was first isolated from Corynebacterium hydrocarboclastus in 1972 . This compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria .

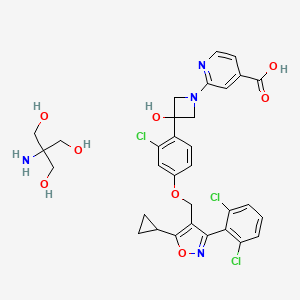

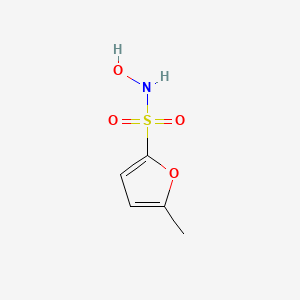

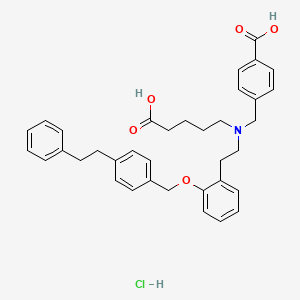

Molecular Structure Analysis

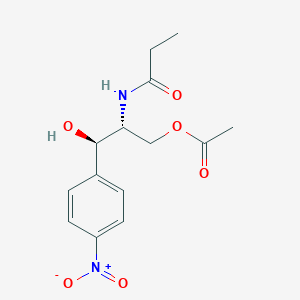

Corynecin V has a molecular formula of C14H18N2O6 . Its structure includes a nitrophenylpropylamine moiety. The exact arrangement of atoms and bonds can be visualized through its chemical formula and spectroscopic data .

Chemical Reactions Analysis

While specific chemical reactions involving Corynecin V are not detailed, its acyl derivatives and analogs (such as Corynecin I, II, III, and IV) have been studied. These compounds share similarities with chloramphenicol and exhibit antibacterial properties .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Antibacterial Research

Corynecin V is part of a complex of chloramphenicol-like acyl nitrophenylpropylamines isolated from Corynebacterium hydrocarboclastus . It exhibits activity against both Gram-positive and Gram-negative bacteria, although it is less potent than chloramphenicol. Corynecin V shows similar species selectivity to chloramphenicol .

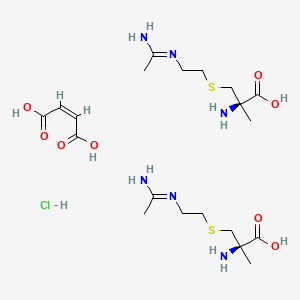

Biosynthesis Enhancement

The addition of certain amino acids to producing cultures, such as threonine, homoserine, and methionine, can increase the production of Corynecins. α-Ketobutyric acid has shown a similar effect in enhancing biosynthesis .

Wirkmechanismus

Target of Action

Corynecin V is a member of a naturally-occurring complex of chloramphenicol-like acyl nitrophenylpropylamines . It is active against both Gram-positive and Gram-negative bacteria . Although less potent than chloramphenicol, Corynecin V shows a similar species selectivity .

Mode of Action

Given its similarity to chloramphenicol, it is likely that corynecin v inhibits bacterial protein synthesis by binding to the bacterial ribosome, thereby preventing the addition of new amino acids to the growing peptide chain .

Biochemical Pathways

Corynecin V is produced by the bacterium Corynebacterium hydrocarboclastus . The addition of certain amino acids, such as threonine, homoserine, and methionine, to the producing cultures results in an increase in the production of Corynecin II . These amino acids and α-ketobutyric acid are incorporated into the propionyl group of Corynecin II .

Pharmacokinetics

It is known that corynecin v is soluble in ethanol, methanol, dmf, and dmso .

Result of Action

The result of Corynecin V’s action is the inhibition of bacterial growth. By preventing protein synthesis, Corynecin V disrupts essential cellular processes, leading to the death of the bacteria .

Action Environment

The action of Corynecin V can be influenced by various environmental factors. For instance, the presence of certain amino acids in the environment can increase the production of Corynecin II, a related compound . .

Eigenschaften

IUPAC Name |

[(2R,3R)-3-hydroxy-3-(4-nitrophenyl)-2-(propanoylamino)propyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O6/c1-3-13(18)15-12(8-22-9(2)17)14(19)10-4-6-11(7-5-10)16(20)21/h4-7,12,14,19H,3,8H2,1-2H3,(H,15,18)/t12-,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOPRUKVGIPMAMF-TZMCWYRMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC(COC(=O)C)C(C1=CC=C(C=C1)[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)N[C@H](COC(=O)C)[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.